molecular formula C12H11NO6 B2913163 Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate CAS No. 54808-56-9

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Cat. No. B2913163
CAS RN: 54808-56-9
M. Wt: 265.221
InChI Key: NHCJSIZCCDVCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (ENPB) is an organic compound that has been used in a variety of scientific research applications. It is a compound of interest due to its unique chemical structure, which allows it to interact with other molecules in interesting ways. ENPB has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Electron-Deficient Dienes

Ethyl 4-aryl-2,4-dioxobutanoates, including Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate, have been used in stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives. These derivatives undergo ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

Creation of Pyrazine and Biphenyl Derivatives

Reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, demonstrating the compound's versatility in synthesizing various heterocyclic structures (Moloudi et al., 2018).

Development of Azo Polymers

The compound has been used in the synthesis of azo polymers, which show significant photoinduced birefringence. This suggests its application in reversible optical storage technologies (Meng et al., 1996).

Antioxidant Properties Research

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate derivatives have been investigated for their antioxidant properties, indicating potential applications in pharmaceutical and health-related research (Stanchev et al., 2009).

Insecticide Metabolism Studies

The compound has also been studied in the context of insecticide metabolism, particularly in understanding the reduction of nitro groups in various species, which is crucial for developing safer and more effective pest control methods (Hitchcock & Murphy, 1967).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate mediated Lossen rearrangement has been demonstrated for synthesizing hydroxamic acids and ureas, important in medicinal chemistry (Thalluri et al., 2014).

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCJSIZCCDVCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

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